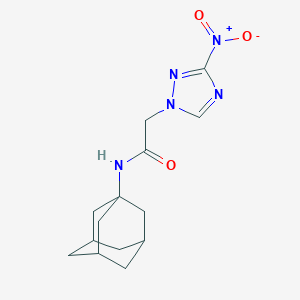
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a compound that combines the structural features of adamantane and triazole. Adamantane is known for its conformational rigidity, lipophilicity, and spherical geometry, while triazole rings are commonly used in the design of biologically active compounds
Méthodes De Préparation
The synthesis of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves the regioselective adamantylation of 1,2,4-triazole derivatives. The reaction typically uses high-acid systems such as AdOH–HClO4 and AdOH–H2SO4 . The adamantyl cation attacks the N-1 nitrogen atom of the triazole ring, ensuring regioselectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of other complex molecules due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and conformational rigidity of the compound, allowing it to interact effectively with biological membranes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: These compounds also feature the adamantyl and triazole moieties but differ in the position and type of substituents.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: This compound has a similar triazole ring but with different substituents, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of adamantyl and nitro-triazole moieties, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H19N5O3 |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H19N5O3/c20-12(7-18-8-15-13(17-18)19(21)22)16-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H,16,20) |
Clé InChI |
GMRNITDGXUHIRC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B333957.png)
![Methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333958.png)
![4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333959.png)
![4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B333961.png)
![[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B333962.png)
![5-(3,4-Dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B333964.png)
![Ethyl 4-(aminocarbonyl)-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B333965.png)
![2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B333967.png)
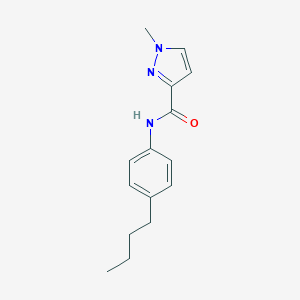
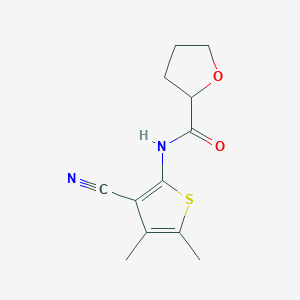
![isopropyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333970.png)
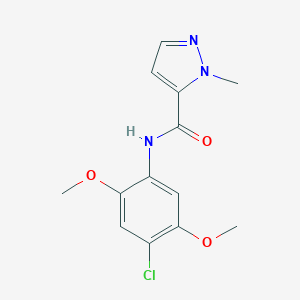
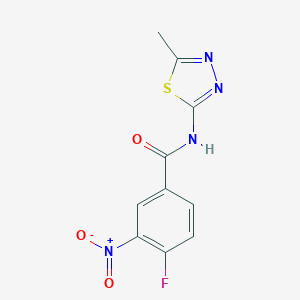
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B333980.png)
